Z-Val-Lys-Lys-Arg-4MbetaNA

Description

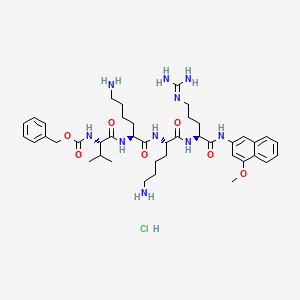

Z-Val-Lys-Lys-Arg-4MbetaNA is a synthetic chromogenic substrate used to study protease activity, particularly in enzymatic assays targeting renin-like enzymes and cathepsins. Its structure comprises a tetrapeptide sequence (Val-Lys-Lys-Arg) linked to a 4-methoxy-beta-naphthylamide (4MbetaNA) moiety, which releases a fluorescent product upon hydrolysis. This substrate has been instrumental in characterizing pH-dependent enzymatic activity and substrate specificity in biological systems, such as rat brain tissue, where it demonstrated moderate hydrolysis efficiency compared to other synthetic substrates .

Properties

CAS No. |

71003-01-5 |

|---|---|

Molecular Formula |

C42H63ClN10O7 |

Molecular Weight |

855.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C42H62N10O7.ClH/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3;/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47);1H/t32-,33-,34-,36-;/m0./s1 |

InChI Key |

YUFHWAINYSEMML-WGLNLRFBSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced chromatographic techniques ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as cathepsin B. The hydrolysis of the peptide bond releases the 4-methoxy-beta-naphthylamide group, which can be detected fluorometrically.

Common Reagents and Conditions

Enzymes: Cathepsin B or other proteases.

Buffers: Phosphate-buffered saline (PBS) or other suitable buffers to maintain the pH.

Conditions: Typically, reactions are carried out at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product of the enzymatic hydrolysis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is 4-methoxy-beta-naphthylamine, which exhibits fluorescence and can be quantified to measure enzyme activity.

Scientific Research Applications

Z-Val-Lys-Lys-Arg-4MβNA, also known as Z-VKKR-MNA, is a synthetic chromogenic substrate primarily utilized in scientific research for the detection and measurement of enzyme activity, particularly that of cathepsin B . Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including protein turnover and degradation .

Scientific Research Applications

- Enzyme Activity Assays: Z-Val-Lys-Lys-Arg-4MβNA is frequently employed to quantify the activity of cathepsin B in biological samples . The compound is hydrolyzed by cathepsin B, releasing 4-methoxy-β-naphthylamide, which can be measured spectrophotometrically or fluorometrically . The hydrolysis of Z-Phe-Arg-4mβNA by a proteinase enzyme has a pH optima of 5.9 .

- Inhibitor Studies: The substrate is useful in identifying and characterizing inhibitors of cathepsin B. Researchers use it to assess the effectiveness of various compounds in blocking cathepsin B activity, which is valuable in drug development and understanding enzyme regulation .

- Wound Healing Applications: Bioactive peptides, including Z-Val-Lys-Lys-Arg-4MβNA, have high activity, specificity, and stability, making them interesting in wound healing research . Bioactive peptides have sparked substantial interest compared to expensive pharmaceuticals and concerns about activity, safety, and delivery issues .

- Membrane Interactions: Lysine and arginine, which are components of Z-Val-Lys-Lys-Arg-4MβNA, play roles in membrane protein activity and the actions of antimicrobial, toxin, and cell-penetrating peptides. These amino acids influence lipid membranes . Arginine can form hydrogen bonds with lipid phosphate groups, enhancing membrane interfacial binding and perturbation .

Mechanism of Action

The mechanism of action of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide involves its recognition and cleavage by proteolytic enzymes. The peptide sequence is specifically designed to be a substrate for cathepsin B. Upon cleavage, the 4-methoxy-beta-naphthylamide group is released, producing a fluorescent signal that can be measured. This allows researchers to quantify enzyme activity and study the kinetics of proteolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-Val-Lys-Lys-Arg-4MbetaNA is part of a broader class of chromogenic substrates designed to probe protease specificity. Below is a comparative analysis based on enzymatic kinetics, substrate preference, and biochemical context:

Key Substrates and Hydrolysis Efficiency

A 2009 study tested multiple synthetic substrates for hydrolysis by rat brain enzymes, revealing the following hierarchy of activity (ranked from highest to lowest):

| Substrate | Relative Hydrolysis Activity | Km (mM) | pH Optimum |

|---|---|---|---|

| Z-Phe-Arg-4mbetaNA | Highest | 0.06 | 5.9 |

| This compound | Moderate | N/D | N/D |

| Z-Phe-Val-Arg-4mbetaNA | Lower | N/D | N/D |

| Z-Arg-Arg-4mbetaNA | Low | N/D | 4.5* |

| Z-Ala-Arg-Arg-4mbetaNA | Lowest | N/D | N/D |

Notes:

- Z-Phe-Arg-4mbetaNA exhibited the highest affinity (Km = 0.06 mM) and activity, likely due to its shorter peptide chain and optimal phenylalanine-arginine sequence for substrate-enzyme binding .

- This compound ranked second in hydrolysis efficiency, suggesting its longer lysine-rich sequence may reduce binding affinity compared to Z-Phe-Arg-4mbetaNA. However, its multi-basic residues (Lys-Lys-Arg) could enhance interactions with enzymes requiring cationic recognition sites .

- Substrates with simpler sequences (e.g., Z-Arg-Arg-4mbetaNA) showed lower activity, possibly due to insufficient structural complexity for optimal enzyme engagement.

Activation by Reducing Agents

The same study found that enzymatic hydrolysis of these substrates was enhanced by reducing agents:

- Glutathione + EDTA maximally activated the enzyme, followed by cysteine and dithioerythritol. This suggests redox-sensitive cysteine residues in the enzyme’s active site, a feature common in cysteine cathepsins .

pH-Dependent Activity

Research Findings and Implications

- Substrate Specificity : The lysine-rich sequence of this compound may target proteases with extended substrate-binding pockets, such as kallikreins or proprotein convertases, unlike shorter substrates optimized for cathepsins .

- Therapeutic Relevance : While recent patents (e.g., EP 4 374 877 A2, 2024) focus on fluorinated small-molecule protease inhibitors, chromogenic substrates like this compound remain critical for in vitro enzyme characterization and inhibitor screening .

Biological Activity

Z-Val-Lys-Lys-Arg-4MbetaNA is a synthetic peptide that has garnered attention for its biological activities, particularly in the context of enzymatic hydrolysis and antimicrobial properties. This compound, which incorporates the amino acids valine, lysine, and arginine along with the 4-methoxy-beta-naphthylamide (4MbetaNA) moiety, serves as a substrate for various proteases and has implications in drug design and therapeutic applications.

Enzymatic Hydrolysis

One of the key aspects of this compound is its role as a substrate for proteolytic enzymes. Research indicates that this compound is hydrolyzed by cathepsin L-like proteinases, which are enzymes involved in protein degradation. The Km value for this compound hydrolysis was found to be 0.06 mM, indicating a high affinity of the enzyme for this substrate .

Comparative Hydrolysis Rates

The following table summarizes the hydrolysis rates of various synthetic chromogenic substrates tested against cathepsin L-like proteinase:

| Substrate | Km (mM) | Hydrolysis Rate |

|---|---|---|

| Z-Phe-Arg-4mbetaNA | 0.06 | Highest |

| This compound | 0.06 | Significant |

| Z-Phe-Val-Arg-4mbetaNA | - | Moderate |

| Z-Arg-Arg-4mbetaNA | - | Lower |

| Z-Ala-Arg-Arg-4mbetaNA | - | Lowest |

This data suggests that this compound is a competitive substrate for cathepsin L-like enzymes, making it valuable for studying proteolytic activity.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies on antimicrobial peptides (AMPs) reveal that the presence of arginine and lysine residues significantly influences their activity. The positively charged nature of these amino acids enhances electrostatic interactions with bacterial membranes, which is crucial for the antimicrobial action .

Structure-Activity Relationship

The structure-function relationship of AMPs containing Arg and Lys has shown that:

- Lysine residues tend to reduce antimicrobial potency compared to arginine.

- The length of the side chains in these residues affects both proteolytic stability and antimicrobial activity.

In particular, modifications to the side chain length of lysine have been correlated with increased antimicrobial efficacy. For example, shorter side chains in lysine residues resulted in enhanced antibacterial activity against various strains of bacteria .

Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound:

- Antimicrobial Peptide Studies : Research demonstrated that peptides derived from modifications of lysine and arginine residues exhibited varying degrees of antibacterial activity against Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 2 µM to 16 µM depending on structural modifications .

- Cell Adhesion Mimicry : A peptidomimetic compound synthesized from lysine and arginine was shown to mimic the biological activity of RGD peptides, promoting cell adhesion effectively while being more stable against proteolytic degradation compared to traditional peptides . This suggests potential applications in tissue engineering and regenerative medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.